N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide, also known as 2,4-DFP-PTC, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the synthesis of thymidylate, a precursor for DNA and RNA synthesis. 2,4-DFP-PTC has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Anticancer Therapeutics
The compound has shown potential as an anticancer agent, with studies indicating its ability to target several key proteins involved in cancer progression. These proteins include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . The compound’s interaction with these proteins suggests its utility in inhibiting cancer cell proliferation and survival, particularly in cancers where these targets are overexpressed or of prognostic relevance.
Molecular Docking Studies
Molecular docking studies have been employed to understand the ligand-protein interactions of this compound, which can help in the rational design of more potent derivatives for therapeutic use . By analyzing how the compound binds to various targets, researchers can predict its efficacy and potential side effects, leading to the development of safer and more effective drugs.
Genetic Profile Analysis
The compound’s potential targets have been analyzed using clinical databases to understand their genetic profile and prognostic relevance in multiple cancers . This application is crucial for personalized medicine, as it allows for the identification of patient subgroups that are most likely to benefit from treatment with this compound.
Selective Antiproliferative Activity
Research has demonstrated that the compound exhibits selective antiproliferative activity against certain cancer cell lines, including non-small cell lung cancer (NSCLC), leukemia, melanoma, and renal cancer . This specificity is advantageous for developing targeted cancer therapies that minimize harm to healthy cells.
In Vitro Cytotoxicity Testing
The compound has been evaluated for its cytotoxicity in vitro against the National Cancer Institute’s 60 (NCI60) human tumor cell lines . This testing is a critical step in drug development, providing early indications of a compound’s therapeutic potential.
Computational Tools for Drug Discovery
Computational tools have been utilized to identify the potential drug targets for this compound, which is a part of modern drug discovery processes . These tools can significantly reduce the time and cost associated with experimental screening by predicting the compound’s interactions and effects on various biological targets.
Structural Analysis
Structural analyses of related fluorinated benzamides have increased, contributing to the knowledge base of halogenated benzamides . Understanding the structure of such compounds can inform the synthesis of new derivatives with improved pharmacological properties.
Multi-Omics Approaches
The application of multi-omics approaches has aided in understanding the compound’s role in carcinogenesis and the development of therapeutic strategies . By integrating data from genomics, proteomics, and metabolomics, researchers can gain a comprehensive view of the compound’s effects on cellular pathways and processes.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-9-1-2-11(10(16)7-9)18-12(21)14-20-19-13(22-14)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKHAXBBDSVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149277 | |
Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
1217862-99-1 | |
Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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